1-Bromo-3-n-butyloxy-4-methylbenzene
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Overview
Description
1-Bromo-3-n-butyloxy-4-methylbenzene is an organic compound characterized by a bromine atom attached to a benzene ring, which also contains a butyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-n-butyloxy-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-n-butyloxy-4-methylbenzene. This reaction typically uses bromine (Br₂) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light to facilitate the substitution reaction.
Reaction Conditions:
Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)
Catalysts: Iron (Fe) or light
Solvent: Often an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
Temperature: Room temperature to slightly elevated temperatures
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-n-butyloxy-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH⁻), alkoxides (RO⁻), or amines (NH₂⁻).
Oxidation: The butyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH₃) in solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Nucleophilic Substitution: Formation of 3-n-butyloxy-4-methylphenol or 3-n-butyloxy-4-methylamine.
Oxidation: Formation of 3-n-butyloxy-4-methylbenzaldehyde or 3-n-butyloxy-4-methylbenzoic acid.
Reduction: Formation of 3-n-butyloxy-4-methylbenzene.
Scientific Research Applications
1-Bromo-3-n-butyloxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its role in drug development, particularly in the design of molecules with specific biological targets.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Bromo-3-n-butyloxy-4-methylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound’s activity may involve interactions with cellular membranes or enzymes, leading to disruption of microbial cell walls or inhibition of enzyme activity.
Comparison with Similar Compounds
1-Bromo-3-n-butyloxy-4-methylbenzene can be compared with other similar compounds such as:
1-Bromo-4-methylbenzene: Lacks the butyloxy group, making it less versatile in certain synthetic applications.
1-Bromo-3-methoxy-4-methylbenzene: Contains a methoxy group instead of a butyloxy group, which can influence its reactivity and solubility.
1-Bromo-3-n-propyloxy-4-methylbenzene:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it valuable for various chemical transformations and applications.
Properties
IUPAC Name |
4-bromo-2-butoxy-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-3-4-7-13-11-8-10(12)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWPDLQFDJSOQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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